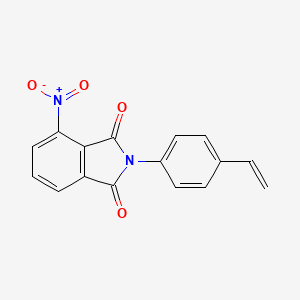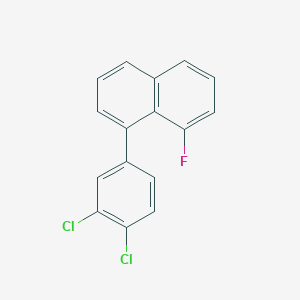
1-(3,4-Dichlorophenyl)-8-fluoronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-8-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 3,4-dichlorophenyl group and a fluorine atom
准备方法
The synthesis of 1-(3,4-Dichlorophenyl)-8-fluoronaphthalene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 3,4-dichlorophenyl with a halogenated naphthalene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like ethanol or toluene and temperatures ranging from 50°C to 100°C.
Industrial production methods may involve continuous flow processes to enhance the efficiency and yield of the compound. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and scalability .
化学反应分析
1-(3,4-Dichlorophenyl)-8-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using strong oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents such as lithium aluminum hydride.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nitration of the compound can yield nitro-substituted derivatives, while halogenation can produce additional halogenated products.
科学研究应用
1-(3,4-Dichlorophenyl)-8-fluoronaphthalene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study the interactions between aromatic hydrocarbons and biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
作用机制
The mechanism of action of 1-(3,4-Dichlorophenyl)-8-fluoronaphthalene involves its interaction with molecular targets and pathways within a system. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
相似化合物的比较
1-(3,4-Dichlorophenyl)-8-fluoronaphthalene can be compared with other similar compounds such as:
3,4-Dichlorophenylhydrazine hydrochloride: This compound shares the 3,4-dichlorophenyl group but differs in its overall structure and applications.
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one: Another compound with a 3,4-dichlorophenyl group, used in different chemical contexts.
4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: These compounds are evaluated for their pharmacological properties and differ in their amine functional group.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and versatile applications
属性
分子式 |
C16H9Cl2F |
|---|---|
分子量 |
291.1 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-8-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-13-8-7-11(9-14(13)18)12-5-1-3-10-4-2-6-15(19)16(10)12/h1-9H |
InChI 键 |
ZWEYGNKSGVKUHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C3=CC(=C(C=C3)Cl)Cl)C(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
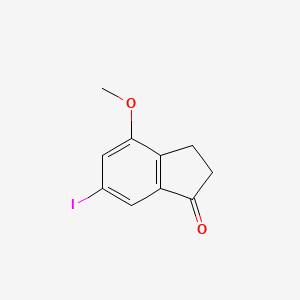
![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)
![Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate](/img/structure/B15063019.png)
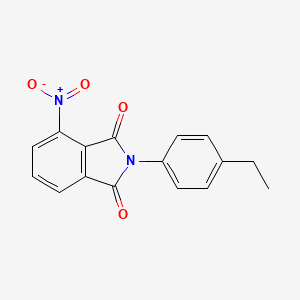
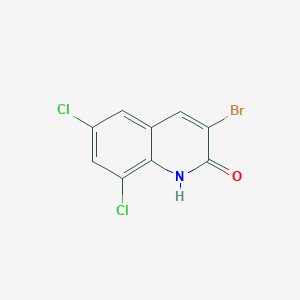
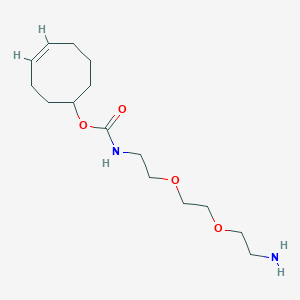
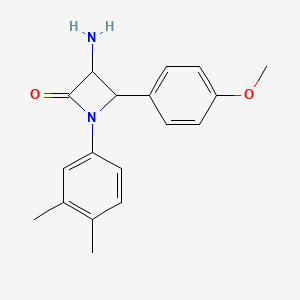
![5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B15063061.png)
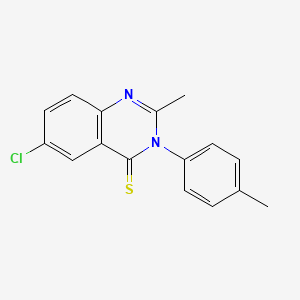
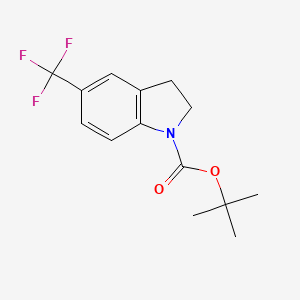
![(1R,4R)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B15063082.png)
![2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane](/img/structure/B15063094.png)
